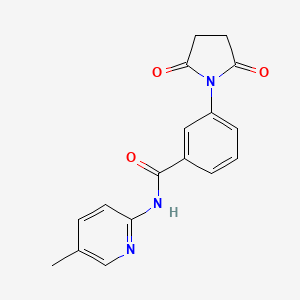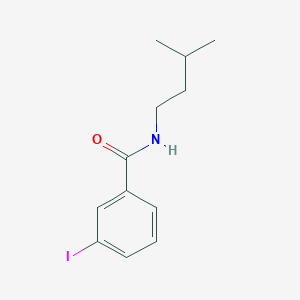![molecular formula C16H20N2O2 B5787944 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5787944.png)
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves innovative methods to incorporate various functional groups that impact the compound's reactivity and physical properties. One approach utilizes N,N-dimethylformamide (DMF) as a carbon synthon for the synthesis of N-heterocycles, highlighting DMF's role in heterocycle syntheses through its methyl, acyl, and amino groups. This method has been applied to produce a range of pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones in moderate to good yields, utilizing elemental iodine without metals or peroxides, demonstrating the versatility and efficiency of DMF in organic synthesis (Li, Ren, Ding, Wang, & Ma, 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often complex and requires detailed analysis to understand. The halogenated hydrocarbon amination reaction produces compounds with distinct structures confirmed by various spectroscopic methods. For instance, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide's structure was elucidated using elemental analysis, IR, 1H NMR, MS, and X-ray diffraction, showcasing the compound's monoclinic system and three-dimensional structure through weak hydrogen bonds among molecules (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, Sun, & Tie-min, 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, leading to a diverse range of functionalized compounds. The Newman–Kwart rearrangement has been applied to synthesize quinolin-6-ylthioacetamides and quinolin-6-ylpropanamides, demonstrating the method's utility in producing linker isomers of quinolin-6-yloxyacetamide fungicides. This rearrangement allows the replacement of the oxygen atom in the original lead structures with a sulfur atom or a methylene bridge, showcasing the chemical versatility of quinoline derivatives (Kessabi, Quaranta, Beaudegnies, & Lamberth, 2016).
Wirkmechanismus
Target of Action
Researchers aiming to develop less toxic and more potent quinoline derivatives should explore these aspects . If you have any additional questions or need further clarification, feel free to ask! 😊
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)16(20)18(4)9-13-8-12-7-11(3)5-6-14(12)17-15(13)19/h5-8,10H,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXSOYZMNVRXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)





![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5787925.png)
![3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5787930.png)

![[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787936.png)
![6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5787958.png)